molecular formula C12H19NO5S B13590281 Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate

Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B13590281
M. Wt: 289.35 g/mol
InChI Key: OJJQKGXJEIIIAP-UHFFFAOYSA-N
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Description

Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate is a chemical compound with a molecular formula of C12H19NO5S and a molecular weight of 289.3 g/mol. This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and multiple oxygen atoms, making it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

The synthesis of Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4Common synthetic routes may involve the use of tert-butyl esters and azaspiro compounds under specific reaction conditions . Industrial production methods often require precise control of temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate can be compared with other spirocyclic compounds, such as:

    Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Similar in structure but lacks the sulfur atom and additional oxygen atoms.

    Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Contains two nitrogen atoms in the spirocyclic core. The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H19NO5S

Molecular Weight

289.35 g/mol

IUPAC Name

tert-butyl 2,2,4-trioxo-2λ6-thia-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C12H19NO5S/c1-11(2,3)18-10(15)13-5-4-12(7-13)8-19(16,17)6-9(12)14/h4-8H2,1-3H3

InChI Key

OJJQKGXJEIIIAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CS(=O)(=O)CC2=O

Origin of Product

United States

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